molecular formula C24H20Cl2N2O4S B2906621 N-(5-chloro-2-methoxyphenyl)-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide CAS No. 893286-67-4

N-(5-chloro-2-methoxyphenyl)-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide

Cat. No.: B2906621
CAS No.: 893286-67-4
M. Wt: 503.39
InChI Key: CNFKOZVGSCAEFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is characterized by a 1H-indole core substituted at the 3-position with a (3-chlorophenyl)methanesulfonyl group and at the 1-position with an acetamide moiety bearing a 5-chloro-2-methoxyphenyl substituent (Fig. 1). Its molecular formula is C25H30ClN3O5S, with a molecular weight of 520.04 g/mol .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N2O4S/c1-32-22-10-9-18(26)12-20(22)27-24(29)14-28-13-23(19-7-2-3-8-21(19)28)33(30,31)15-16-5-4-6-17(25)11-16/h2-13H,14-15H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFKOZVGSCAEFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups .

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indole core structure allows it to bind with high affinity to multiple receptors, influencing various biological pathways. The sulfonyl and acetamide groups further modulate its activity, enhancing its therapeutic potential .

Comparison with Similar Compounds

Core Structural Variations

The compound shares a 1H-indole scaffold with several analogues but differs in substituents and functional groups:

Compound Name/ID Key Structural Features Distinguishing Groups Reference
Target Compound 1H-indole, methanesulfonyl, 5-chloro-2-methoxyphenyl acetamide (3-Chlorophenyl)methanesulfonyl
10j () 1H-indole, 4-chlorobenzoyl, 3-chloro-4-fluorophenyl acetamide 4-Chlorobenzoyl, 3-Cl-4-F-phenyl
10k () 1H-indole, 4-chlorobenzoyl, naphthalen-1-yl acetamide Naphthyl group
33 () 1H-indole, 4-chlorobenzoyl, 5-chlorothiophene sulfonamide Thiophene sulfonamide
3b () 1H-indole, hydroxyiminomethyl, 3-chlorophenyl acetamide Hydroxyiminomethyl

Key Observations :

  • The target compound’s (3-chlorophenyl)methanesulfonyl group is distinct from the benzoyl (10j, 10k, 33) or hydroxyiminomethyl (3b) groups in analogues, which may alter electron distribution and binding affinity.
  • The 5-chloro-2-methoxyphenyl acetamide substituent provides steric and electronic differences compared to 3-chloro-4-fluorophenyl (10j) or naphthyl (10k) groups.

Key Observations :

  • Higher melting points (e.g., 3b at 257–259°C) suggest enhanced crystallinity and stability compared to lower-melting analogues (e.g., 10k at 175°C) .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into several functional groups:

  • Chloro and methoxy substituents on the phenyl ring.
  • An indole moiety connected through a methanesulfonyl group.
  • An acetamide functional group .

This structural diversity may contribute to its multifaceted biological activities.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Cell Line Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values suggesting potent growth inhibition. For example, derivatives of similar structures have shown IC50 values ranging from 0.71 μM to 4.2 μM in different cancer types, indicating strong antitumor activity .
Cell Line IC50 (μM) Effect
A3754.2Significant apoptosis
MCF-71.88Growth inhibition
B16-F102.12Cytotoxicity

Antimicrobial Activity

The compound's antimicrobial properties have also been explored:

  • Antibacterial Testing : In vitro studies demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate effectiveness against Gram-negative bacteria and fungi .
Microorganism Activity
Staphylococcus aureusEffective
Escherichia coliLess effective
Candida albicansModerately effective

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation in cancer cells.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Study on Indole Derivatives : A study focused on indole derivatives demonstrated that modifications at specific positions significantly enhanced their anticancer properties, supporting the hypothesis that structural diversity is key to their effectiveness .
  • Pyrazole Analogues : Research on pyrazole-based compounds has indicated that certain substitutions can lead to enhanced cytotoxicity against specific cancer cell lines, suggesting a potential pathway for optimizing this compound for therapeutic use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.